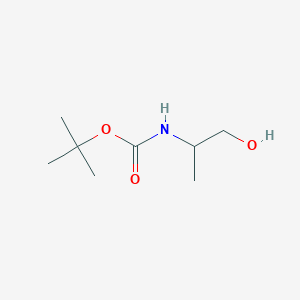

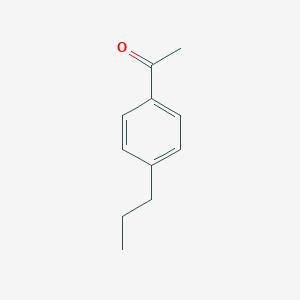

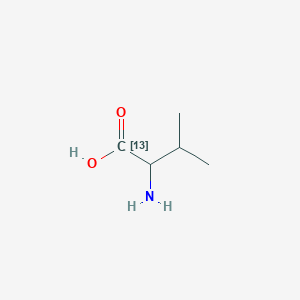

tert-Butyl (1-hydroxypropan-2-yl)carbamate

Overview

Description

“tert-Butyl (1-hydroxypropan-2-yl)carbamate” is a chemical compound . It is known to be a pharmaceutical intermediate . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 175.23 . More specific properties such as boiling point or density are not provided in the searched resources.Scientific Research Applications

Synthesis and Chemical Properties

- tert-Butyl (1-hydroxypropan-2-yl)carbamate has been used as an intermediate in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines. It was synthesized from L-Serine through multiple steps including esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (L. Tang et al., 2014).

Pharmaceutical Research

- In pharmaceutical research, it has been an intermediate in the discovery of new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors. These inhibitors have shown potential as cardioprotective agents, with one derivative demonstrating significant potency and beneficial pharmacokinetic properties (Jie Cheng et al., 2006).

Crystallography and Structural Analysis

- The compound has also been studied in crystallography, where its derivatives formed part of an isostructural family of compounds. These studies provided insights into hydrogen and halogen bond interactions involving the carbonyl group (P. Baillargeon et al., 2017).

Enantioselective Synthesis

- It has been important in enantioselective synthesis, such as in the preparation of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of one such intermediate confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of these analogues (M. Ober et al., 2004).

Photoredox Catalysis

- The compound has been used in photoredox catalysis, particularly in the amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones, which have diverse applications in chemical synthesis (Zhi-Wei Wang et al., 2022).

Chemical Transformations and Organic Synthesis

- In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including this compound, have been prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates its versatility in facilitating diverse chemical transformations (Xavier Guinchard et al., 2005).

Kinetic Resolution in Enzymatic Processes

- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound closely related to this compound, has been studied, revealing high enantioselectivity and yielding optically pure enantiomers. This process is important in the preparation of chiral organoselenanes and organotelluranes (Leandro Piovan et al., 2011).

Mechanism of Action

Target of Action

Tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is a biochemical reagent . It is primarily used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents

Mode of Action

The mode of action of N-Boc-DL-alaninol involves the protection of amino groups in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed with mild acid .

Biochemical Pathways

The biochemical pathways affected by N-Boc-DL-alaninol are related to the synthesis of heterocyclic compounds . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.

Pharmacokinetics

The pharmacokinetic properties of N-Boc-DL-alaninol include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a LogP value of 2.16, indicating its lipophilicity . Its water solubility is classified as very soluble .

Result of Action

The result of N-Boc-DL-alaninol’s action is the formation of carbamates from CO2 and amines. This reaction is facilitated by the electrophilic character of oxalyl chloride . The compound’s action also results in the protection of amino groups in organic synthesis .

Action Environment

The action of N-Boc-DL-alaninol is influenced by environmental factors such as temperature and pH. The reactions involving this compound take place under room temperature conditions . The installation and removal of the Boc group are facilitated by basic and acidic conditions, respectively .

Biochemical Analysis

Biochemical Properties

tert-Butyl (1-hydroxypropan-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including integrase, which is crucial for its antiviral properties . The nature of these interactions involves the inhibition of integrase activity, thereby preventing the integration of viral DNA into the host genome. This compound’s ability to inhibit integrase makes it a valuable tool in antiviral research and drug development.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with integrase affects the viral replication cycle, thereby impacting the overall cellular environment . Additionally, this compound’s role in the synthesis of heterocyclic compounds can lead to changes in cellular metabolism and gene expression, further influencing cell function.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It inhibits integrase by binding to its active site, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition is crucial for its antiviral properties. Additionally, the compound may influence other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being sealed in dry conditions and stored in a freezer at -20°C Over time, any degradation of the compound could potentially affect its efficacy and the long-term effects on cellular function

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as integrase inhibition and modulation of cellular metabolism . At higher doses, toxic or adverse effects may be observed. These effects could include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues. It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any adverse effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical effects. The compound’s role in the synthesis of heterocyclic compounds suggests its involvement in metabolic pathways related to nucleotide synthesis and DNA replication . Additionally, its interaction with integrase indicates its participation in pathways associated with viral replication and integration. These interactions can influence metabolic flux and metabolite levels, further contributing to the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of This compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus could enhance its ability to inhibit integrase and prevent viral DNA integration.

properties

IUPAC Name |

tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAFIZPRSXHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337965 | |

| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147252-84-4 | |

| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-2-Amino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the crystal structure of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate?

A1: Determining the crystal structure of a molecule provides valuable information about its three-dimensional arrangement and bonding patterns. [] This information can be crucial for understanding the compound's chemical reactivity, potential biological activity, and for designing new molecules with specific properties. In this case, knowing the precise arrangement of atoms in (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate, including bond lengths, bond angles, and the overall conformation, can inform further research and potential applications of this molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)